4,6-dimethylheptan-2-ol

描述

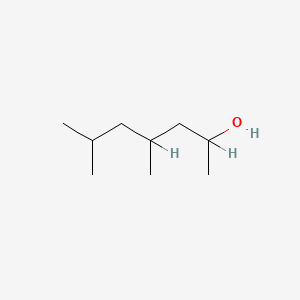

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,6-dimethylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(2)5-8(3)6-9(4)10/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUGBYFBCFRGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334612 | |

| Record name | 2-Heptanol, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51079-52-8 | |

| Record name | 2-Heptanol, 4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,6 Dimethylheptan 2 Ol

Catalytic Hydrogenation Strategies

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbonyl (C=O) double bond of a ketone precursor to yield the desired secondary alcohol. This process can be broadly categorized into heterogeneous and homogeneous catalysis, each offering distinct advantages in terms of selectivity, activity, and industrial applicability. The choice of catalyst and reaction conditions is paramount in steering the reaction towards high yields of 4,6-dimethylheptan-2-ol while minimizing side reactions.

Heterogeneous Catalysis for Selective Alcohol Production

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. This configuration offers significant advantages for industrial processes, including ease of separation of the catalyst from the product stream and enhanced catalyst stability and reusability. For the synthesis of this compound, the focus lies on designing catalysts that selectively hydrogenate the carbonyl group without promoting other reactions like dehydration or hydrogenolysis.

Bimetallic catalysts, which feature two different metallic components on a solid support, have garnered considerable attention for their superior performance compared to their monometallic counterparts. The synergy between the two metals can lead to enhanced activity, selectivity, and stability. Silica (B1680970) (SiO₂) is a commonly used support material due to its high surface area, thermal stability, and chemical inertness.

Palladium-Molybdenum (Pd-Mo/SiO₂) Systems : Research has specifically highlighted the efficacy of silica-supported palladium-molybdenum bimetallic catalysts for the hydrogenation of 4,6-dimethylheptan-2-one (B98354). smolecule.com In these systems, palladium serves as the primary active metal for hydrogenation, while molybdenum acts as a promoter. The addition of molybdenum modifies the electronic properties of the palladium sites, creating unique active centers that can steer the reaction pathway. For instance, Pd-Mo/SiO₂ catalysts have demonstrated the ability to achieve a 64% yield of the target alcohol under specific conditions. smolecule.com

Iridium-Molybdenum (Ir-Mo/SiO₂) Systems : Iridium-based catalysts are known for their high activity in hydrogenation reactions. When combined with molybdenum on a silica support, the resulting bimetallic system can exhibit enhanced selectivity for alcohol production. The oxophilic nature of molybdenum can help anchor the carbonyl group of the ketone, facilitating its hydrogenation on the iridium active sites.

Rhodium-Molybdenum (Rh-Mo/SiO₂) and Platinum-Molybdenum (Pt-Mo/SiO₂) Systems : Rhodium and platinum are also highly active hydrogenation metals. The incorporation of molybdenum is expected to create a synergistic effect similar to that observed in Pd-Mo systems. The promoter (Mo) can influence the adsorption geometry of the ketone on the catalyst surface and modify the hydrogen activation properties of the primary metal (Rh or Pt), thereby enhancing selectivity towards the desired alcohol product. researchgate.net

The performance of bimetallic catalysts is intricately linked to their structure and composition. Factors such as the ratio of the two metals, their dispersion on the support, the particle size, and the nature of the metal-support interaction all play a crucial role in determining the selectivity of the hydrogenation reaction.

The table below illustrates the conceptual effect of catalyst composition on performance in the hydrogenation of a generic branched ketone, based on established principles in catalysis.

| Primary Metal (M) | M:Mo Ratio | Ketone Conversion (%) | Alcohol Selectivity (%) | Primary Side Product |

|---|---|---|---|---|

| Pd | 1:0 (Monometallic) | 95 | 85 | Hydrocarbon |

| Pd | 10:1 | 98 | 92 | Hydrocarbon |

| Pd | 5:1 | 99 | 96 | Hydrocarbon |

| Pt | 1:0 (Monometallic) | 99 | 88 | Hydrocarbon |

| Pt | 5:1 | 99 | 95 | Hydrocarbon |

The hydrogenation of a ketone on a heterogeneous catalyst surface generally follows the Horiuti-Polanyi mechanism. The process involves the following key steps:

Adsorption : Both hydrogen (H₂) and the ketone (4,6-dimethylheptan-2-one) adsorb onto the active sites of the metal catalyst. Hydrogen dissociates into atomic hydrogen (H*) on the surface.

Hydrogenation : Stepwise addition of adsorbed hydrogen atoms to the carbonyl group occurs. The first hydrogen adds to the oxygen atom, forming a hemialkoxide intermediate. The second hydrogen adds to the carbon atom, forming the alcohol.

Desorption : The final product, this compound, desorbs from the catalyst surface, regenerating the active site for the next cycle.

Steric Considerations : The structure of 4,6-dimethylheptan-2-one presents specific steric challenges. The methyl groups at the C4 and C6 positions are bulky substituents that can influence how the molecule adsorbs onto the catalyst surface. smolecule.com This steric hindrance can slow the kinetics of the hydrogenation compared to less-branched ketones. nih.gov The catalyst must have appropriately sized active sites to accommodate the molecule without significant steric repulsion. The orientation of the molecule upon adsorption is critical for selective hydrogenation of the C2-carbonyl group. The bulky nature of the rest of the molecule can help favor an orientation where the less-hindered carbonyl group is presented to the catalyst surface.

Homogeneous Catalysis Approaches for Alcohol Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants (typically dissolved in a solvent), offers high selectivity and activity under mild reaction conditions. The catalysts are single-site in nature, allowing for precise tuning of their electronic and steric properties through ligand modification.

Well-defined organometallic complexes of rhodium, ruthenium, and iridium are highly effective for the hydrogenation of ketones to alcohols. researchgate.net For example, ruthenium complexes containing phosphine (B1218219) and diamine ligands, such as those developed by Noyori, are renowned for their high activity and enantioselectivity in asymmetric hydrogenations. nih.gov

The general mechanism for many of these catalysts involves an "outer-sphere" pathway. smolecule.com The mechanism proposed for ketone hydrogenation with certain Ru(II) catalysts proceeds via a concerted, six-membered transition state where hydride from the metal and a proton from a ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively. nih.gov This avoids the need for the ketone to coordinate directly into the inner sphere of the metal, which can be sterically demanding. nih.gov

Notable homogeneous catalyst systems applicable to ketone reduction include:

Wilkinson's Catalyst (RhCl(PPh₃)₃) : One of the earliest and most studied homogeneous hydrogenation catalysts. libretexts.org

Noyori-type Ru Catalysts (e.g., RuCl₂(BINAP)(dpen)) : Highly efficient for the asymmetric hydrogenation of a wide range of ketones. nih.gov

Iron-Pincer Complexes : More recently, complexes of earth-abundant metals like iron have been developed as effective catalysts for ketone hydrogenation under mild conditions. acs.org

While highly selective, the major drawback of homogeneous catalysis on an industrial scale is the difficulty of separating the catalyst from the product, which can lead to product contamination and catalyst loss.

Process Optimization for Industrial Scalability and Efficiency

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of several process parameters to ensure efficiency, cost-effectiveness, and safety.

Temperature and Pressure : These are critical variables. Higher temperatures generally increase the reaction rate but can negatively impact selectivity by promoting side reactions like dehydration of the alcohol product. Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can also boost the reaction rate, but this necessitates more robust and expensive high-pressure reactor systems. For heterogeneous systems like Pd-Mo/SiO₂, effective operating temperatures can range from 200-400°C. smolecule.com

Catalyst Loading and Lifetime : The amount of catalyst used (loading) is a trade-off between reaction speed and cost. Lowering the catalyst loading is economically desirable but may require longer reaction times. Catalyst deactivation over time is a major concern. Sintering (agglomeration of metal particles) or poisoning (strong adsorption of impurities) can reduce activity. Developing robust catalysts with long lifetimes is essential for an efficient industrial process.

Reactor Design : For large-scale heterogeneous catalysis, a fixed-bed reactor is often preferred. smolecule.com In this design, the solid catalyst is packed into a column, and the reactant stream flows through it. This allows for continuous operation and simplifies catalyst retention.

Solvent Selection : The choice of solvent can influence reactant solubility, reaction rate, and selectivity. For homogeneous catalysis, the solvent must dissolve both the catalyst and the substrate. In heterogeneous systems, the solvent's polarity can affect the adsorption of the ketone onto the catalyst surface.

The table below summarizes key parameters and their typical effects on the industrial hydrogenation process.

| Parameter | Effect of Increase | Industrial Consideration |

|---|---|---|

| Temperature | Increases rate; may decrease selectivity | Balance between throughput and product purity/yield. |

| Hydrogen Pressure | Increases rate | Capital cost and safety of high-pressure equipment. |

| Catalyst Loading | Increases rate | Cost of precious metals vs. reactor volume and time. |

| Substrate Flow Rate | Decreases conversion (shorter residence time) | Optimization for maximum productivity (mass of product per time). |

Grignard Reaction Pathways in Branched Aliphatic Alcohol Synthesis

The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds, providing a versatile and widely utilized method for the preparation of alcohols. The nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound is a powerful tool for constructing the carbon skeleton of complex molecules like this compound.

Precursor Selection and Design for Targeted Regioselectivity

The synthesis of this compound via a Grignard reaction necessitates a careful selection of precursors to ensure the desired connectivity of the carbon framework. The target molecule is a secondary alcohol, which can be disconnected retrosynthetically in two primary ways to identify the requisite carbonyl compound and Grignard reagent. tum.de

Retrosynthetic Analysis of this compound:

| Disconnection | Carbonyl Precursor | Grignard Reagent |

| Route A | 4-Methyl-2-pentanone | Methylmagnesium bromide |

| Route B | Acetaldehyde (B116499) | Isobutylmagnesium bromide |

In Route A , the Grignard reagent, methylmagnesium bromide (CH₃MgBr), attacks the electrophilic carbonyl carbon of 4-methyl-2-pentanone. This pathway is often favored due to the commercial availability and stability of both precursors.

In Route B , the roles are reversed, with isobutylmagnesium bromide acting as the nucleophile and acetaldehyde serving as the electrophilic partner. While also a viable route, the volatile nature of acetaldehyde can present practical challenges in a laboratory setting.

The regioselectivity of the Grignard reaction is inherently high in these cases, as the nucleophilic carbon of the Grignard reagent will exclusively attack the carbonyl carbon, leading to the desired constitutional isomer.

Control of Stereochemical Outcomes in Grignard Additions

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. A standard Grignard reaction, without the influence of a chiral auxiliary or catalyst, will result in a racemic mixture of (R)- and (S)-4,6-dimethylheptan-2-ol. nih.gov This is because the planar carbonyl group of the precursor can be attacked by the Grignard reagent from either face with equal probability.

Achieving stereocontrol in Grignard additions is a significant area of research. The use of chiral ligands that can coordinate to the magnesium atom of the Grignard reagent can create a chiral environment around the reactive center. This can induce facial selectivity in the nucleophilic attack on the carbonyl group, leading to an enrichment of one enantiomer over the other. While specific chiral ligands for the synthesis of this compound are not extensively documented, the principles of asymmetric catalysis suggest that ligands with appropriate steric and electronic properties could be developed to control the stereochemical outcome of this reaction.

Subsequent Reduction and Functionalization Steps to Yield this compound

The immediate product of the Grignard reaction is a magnesium alkoxide salt. To obtain the final alcohol, a subsequent protonation step, commonly referred to as an acidic workup, is required. rsc.org This is typically achieved by adding a dilute aqueous acid, such as ammonium (B1175870) chloride or hydrochloric acid, to the reaction mixture. The proton source protonates the alkoxide, yielding the neutral alcohol, this compound, and a magnesium salt byproduct.

No further reduction or functionalization is necessary to obtain the target compound after the Grignard reaction and subsequent workup, as the desired carbon skeleton and hydroxyl group are already in place.

Novel Synthetic Routes and Emerging Techniques

Beyond classical organometallic chemistry, novel synthetic methodologies are continuously being developed to enhance the efficiency, selectivity, and sustainability of alcohol synthesis.

Chemo-Enzymatic Cascade Processes for Alcohol Production

Chemo-enzymatic cascade processes combine the strengths of chemical and enzymatic catalysis to achieve transformations that are challenging to accomplish by either method alone. acs.org For the synthesis of enantiomerically enriched this compound, a potential chemo-enzymatic route could involve the chemical synthesis of the racemic alcohol via a Grignard reaction, followed by an enzymatic kinetic resolution. rsc.orgnih.gov

In a kinetic resolution, an enzyme, such as a lipase (B570770), selectively acylates one enantiomer of the alcohol at a faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

Potential Chemo-Enzymatic Cascade for (S)-4,6-dimethylheptan-2-ol:

| Step | Reaction | Catalyst | Product |

| 1 | Grignard Reaction | - | (R/S)-4,6-dimethylheptan-2-ol |

| 2 | Kinetic Resolution | Lipase | (R)-4,6-dimethylheptan-2-yl acetate (B1210297) + (S)-4,6-dimethylheptan-2-ol |

This approach allows for the production of optically active alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other complex molecules. nih.govmdpi.com

Photocatalytic Approaches to Carbonyl Reduction

Photocatalysis has emerged as a green and sustainable tool in organic synthesis, utilizing light energy to drive chemical reactions. acs.org The reduction of ketones to secondary alcohols is a feasible transformation using photocatalytic methods. acs.org In a hypothetical photocatalytic synthesis of this compound, the precursor ketone, 4,6-dimethylheptan-2-one, could be reduced using a photocatalyst in the presence of a hydrogen donor.

This approach often involves the generation of a reactive species upon photoexcitation of the catalyst, which then mediates the transfer of a hydride to the carbonyl carbon. rsc.org While the direct photocatalytic reduction of 4,6-dimethylheptan-2-one has not been specifically reported, the general principles of photocatalytic ketone reduction suggest its potential as a future synthetic strategy. The development of chiral photocatalysts could also open avenues for the asymmetric synthesis of this compound.

Alternative Reductive Methodologies (e.g., Borohydride (B1222165) Reductions, Transfer Hydrogenation)

Beyond catalytic hydrogenation using molecular hydrogen, several alternative reductive methodologies are employed for the synthesis of this compound from its corresponding ketone, 4,6-dimethylheptan-2-one. These methods, particularly borohydride reductions and transfer hydrogenation, offer distinct advantages in terms of operational simplicity, chemoselectivity, and milder reaction conditions.

Borohydride Reductions

The reduction of ketones to secondary alcohols using sodium borohydride (NaBH₄) is a cornerstone of modern organic synthesis due to its operational simplicity and high efficiency. masterorganicchemistry.compressbooks.pub The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. chemguide.co.uk This forms a tetracoordinate alkoxide intermediate, which is subsequently protonated during an acidic or aqueous workup to yield the final alcohol product. pressbooks.pub

For the synthesis of this compound, 4,6-dimethylheptan-2-one is typically dissolved in a protic solvent, most commonly methanol (B129727) or ethanol, and treated with sodium borohydride at or below room temperature. commonorganicchemistry.com The branched, aliphatic nature of the substrate does not significantly impede the reaction, which generally proceeds to completion with high yields.

While standard NaBH₄ reductions are highly effective, modifications can be employed to enhance selectivity, particularly in more complex molecules. The Luche reduction, which utilizes a combination of sodium borohydride and a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol, is a prominent example. wikipedia.orgtcichemicals.comtheeurekamoments.com This system generates sodium methoxyborohydrides in situ, which are considered "harder" reducing agents. organic-chemistry.org This modification is especially useful for the selective 1,2-reduction of α,β-unsaturated ketones but also demonstrates enhanced chemoselectivity for ketones in the presence of other reducible functional groups like aldehydes. thermofisher.com

| Ketone Substrate | Reducing System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Octanone | NaBH₄ | Methanol | 25 | 95 |

| 3,3-Dimethyl-2-butanone | NaBH₄ | Ethanol | 25 | 92 |

| 2-Methylcyclohexanone | NaBH₄ / CeCl₃·7H₂O | Methanol | -15 | 99 |

| 4,6-Dimethylheptan-2-one | NaBH₄ | Methanol/THF | 0 to 25 | >90 (Typical) |

Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) represents a powerful and increasingly popular alternative to traditional hydrogenation methods that use pressurized hydrogen gas. wikipedia.org This methodology involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to the substrate, mediated by a transition metal catalyst. wikipedia.orgmdpi.com This approach offers significant practical benefits, including milder reaction conditions and avoidance of specialized high-pressure equipment.

A variety of organometallic complexes based on ruthenium, rhodium, and iridium are highly effective catalysts for the transfer hydrogenation of ketones. wikipedia.org Research has demonstrated the successful application of this method for the reduction of 4,6-dimethylheptan-2-one. Specific palladium and iridium-based catalytic systems have shown high efficacy. For instance, a homogeneous catalyst system using palladium acetylacetonate (B107027) (Pd(acac)₂) with formic acid and triethylamine (B128534) as the hydrogen source can achieve complete conversion of the ketone to this compound. smolecule.com Similarly, iridium-based catalysts are effective under mild conditions, operating at low hydrogen pressures or using donors like isopropanol to achieve high conversion and selectivity. smolecule.com

The mechanism typically involves the formation of a metal hydride intermediate from the catalyst and the hydrogen donor. The ketone then coordinates to the metal center, followed by the insertion of the carbonyl group into the metal-hydride bond, leading to the formation of the corresponding alcohol.

| Catalyst System | Hydrogen Donor | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Palladium acetylacetonate (Pd(acac)₂) / Triethylamine | Formic Acid | Not Specified | 60-80 | 100 | 69-100 |

| Iridium-Based Complexes (General) | Isopropanol | Not Specified | 25 | 70-100 | 85-98 |

Stereochemical Control and Enantioselective Synthesis

Chiral Resolution Techniques for Racemic Mixtures

Racemic 4,6-dimethylheptan-2-ol can be separated into its constituent enantiomers through various chiral resolution techniques. These methods rely on the differential interaction of the enantiomers with a chiral resolving agent or catalyst.

Lipases are a class of enzymes that have found widespread use in the kinetic resolution of racemic alcohols due to their enantioselectivity, mild reaction conditions, and broad substrate tolerance. In the context of this compound, lipase-mediated enantioselective transformations, such as ester hydrolysis or acetylation, can be employed to separate the enantiomers.

The principle of this technique lies in the differential rate of reaction of the two enantiomers with the lipase (B570770). For instance, in an acetylation reaction, one enantiomer will be acylated at a much faster rate than the other, leading to a mixture of an enantioenriched acetate (B1210297) and the unreacted, enantioenriched alcohol. These can then be separated by standard chromatographic techniques. The choice of lipase, acyl donor, and solvent are critical parameters that influence the enantioselectivity and efficiency of the resolution.

While specific studies detailing the lipase-mediated resolution of this compound are not abundant in publicly accessible literature, the general applicability of this method to structurally similar branched-chain secondary alcohols is well-documented. For these substrates, lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL) have demonstrated high enantioselectivity.

Table 1: Representative Lipases and Acyl Donors in the Resolution of Secondary Alcohols

| Lipase | Acyl Donor | Typical Solvent |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hexane, Toluene |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | Diisopropyl ether |

Note: This table represents general conditions for the resolution of secondary alcohols and serves as a theoretical framework for the potential resolution of this compound.

Dynamic kinetic resolution (DKR) is a powerful extension of kinetic resolution that can theoretically convert a racemic mixture completely into a single enantiomer, thus overcoming the 50% yield limitation of traditional kinetic resolution. This is achieved by combining an enantioselective reaction with in situ racemization of the slower-reacting enantiomer.

For the DKR of secondary alcohols like this compound, a racemization catalyst is used to continuously interconvert the two enantiomers. Ruthenium complexes, such as Shvo's catalyst or related Ru-based systems, are commonly employed for this purpose. These catalysts operate under mild conditions and are often compatible with the enzymatic resolution step.

The racemization process typically proceeds via a dehydrogenation-hydrogenation sequence, where the alcohol is transiently oxidized to the corresponding ketone (4,6-dimethylheptan-2-one) and then reduced back to the racemic alcohol.

In a typical DKR setup for this compound, a lipase is used for the enantioselective acylation, while a ruthenium complex facilitates the racemization. The selection of an appropriate acyl donor is crucial for the success of the DKR. The acyl donor must be reactive enough for the enzymatic acylation but should not interfere with the ruthenium catalyst. Isopropenyl acetate and vinyl acetate are frequently used as they are effective acyl donors and the byproducts (acetone and acetaldehyde (B116499), respectively) are generally non-inhibitory to the catalytic system.

The hydrogen donor for the racemization step is typically the substrate alcohol itself, as the process is an equilibrium. The compatibility of the lipase and the ruthenium catalyst under the same reaction conditions is a key challenge in developing an efficient DKR process.

Table 2: Key Components of a DKR System for Secondary Alcohols

| Component | Example | Function |

|---|---|---|

| Enantioselective Catalyst | Candida antarctica Lipase B | Enantioselective acylation |

| Racemization Catalyst | Shvo's Catalyst (a Ruthenium complex) | In situ racemization of the unreacted enantiomer |

| Acyl Donor | Isopropenyl acetate | Provides the acyl group for esterification |

Note: This table illustrates a general DKR system. The specific application and optimization for this compound would require experimental investigation.

Dynamic Kinetic Resolution (DKR) Methodologies

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

As an alternative to resolving a racemic mixture, asymmetric synthesis aims to directly produce a single enantiomer of this compound. This is achieved by using chiral catalysts or reagents that stereoselectively create the desired chiral centers.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of enantiomerically pure this compound, an organocatalytic asymmetric reduction of the corresponding prochiral ketone, 4,6-dimethylheptan-2-one (B98354), is a viable strategy.

This transformation can be achieved using a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, in the presence of a suitable reducing agent like Hantzsch ester or a borane. The organocatalyst forms a transient chiral intermediate with the ketone, which then directs the hydride transfer from the reducing agent to one face of the carbonyl group, leading to the formation of the alcohol with high enantioselectivity.

The development of organocatalytic systems with high stereocontrol for the reduction of aliphatic ketones can be challenging due to the lack of strong coordinating groups near the reaction center. However, the field of organocatalysis is rapidly advancing, and catalysts with high activity and selectivity for a wide range of substrates are continuously being developed.

Table 3: Potential Organocatalytic System for Asymmetric Reduction

| Component | Example | Role |

|---|---|---|

| Prochiral Substrate | 4,6-Dimethylheptan-2-one | Precursor to the chiral alcohol |

| Organocatalyst | Chiral Phosphoric Acid | Chiral catalyst to induce stereoselectivity |

| Reducing Agent | Hantzsch Ester | Hydride source for the reduction |

Note: This table outlines a potential approach. The successful asymmetric synthesis of this compound via this method would depend on catalyst and reaction condition optimization.

Chiral Ligand-Controlled Transition Metal Catalysis

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, and the incorporation of chiral ligands allows for the transfer of chirality from the catalyst to the substrate, enabling the formation of one enantiomer in excess over the other. researchgate.netrsc.org For the synthesis of chiral alcohols like this compound, asymmetric hydrogenation and asymmetric hydrosilylation of the corresponding prochiral ketone, 4,6-dimethylheptan-2-one, are highly effective methods.

Asymmetric Hydrogenation:

Asymmetric hydrogenation involves the addition of hydrogen across the carbonyl double bond of a ketone, guided by a chiral transition metal complex. Ruthenium, rhodium, and iridium complexes bearing chiral phosphine (B1218219) ligands are commonly employed for this transformation. liverpool.ac.ukresearchgate.net The chiral ligand coordinates to the metal center, creating a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the alcohol.

The choice of chiral ligand is critical for achieving high enantioselectivity. A variety of bidentate phosphine ligands, such as those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, have proven to be highly effective in the asymmetric hydrogenation of ketones. The steric and electronic properties of the ligand can be fine-tuned to optimize the stereochemical outcome for a particular substrate.

Illustrative Data for Asymmetric Hydrogenation of a Structurally Similar Ketone:

| Entry | Catalyst Precursor | Chiral Ligand | Substrate | Product Enantiomeric Excess (ee) |

| 1 | [RuCl₂(p-cymene)]₂ | (R)-BINAP | 1-(4-methylphenyl)ethan-1-one | 98% |

| 2 | [Rh(COD)₂]BF₄ | (S,S)-Chiraphos | 1-phenylpropan-1-one | 95% |

| 3 | [Ir(COD)Cl]₂ | (R)-SEGPHOS | 4-phenylbutan-2-one | 99% |

Note: The data presented in this table is for illustrative purposes, showcasing the effectiveness of chiral ligand-controlled transition metal catalysis for the asymmetric hydrogenation of ketones structurally analogous to 4,6-dimethylheptan-2-one.

Asymmetric Hydrosilylation:

Asymmetric hydrosilylation is another powerful technique for the enantioselective synthesis of chiral alcohols. This method involves the addition of a hydrosilane across the carbonyl group of a ketone, catalyzed by a chiral transition metal complex, typically based on rhodium or iridium. digitellinc.com The resulting silyl (B83357) ether is then hydrolyzed to yield the chiral alcohol. The stereoselectivity of the reaction is controlled by the chiral ligand attached to the metal catalyst.

Advanced Separation Techniques for Stereoisomers

When a synthesis does not produce a single enantiomer, or when the separation of diastereomers is required, advanced separation techniques are employed. For the stereoisomers of this compound, chromatographic methods are particularly well-suited.

The separation of enantiomers can be a challenging task due to their identical physical properties in an achiral environment. researchgate.netlibretexts.org However, specialized chromatographic techniques that utilize a chiral environment can effectively resolve racemic mixtures.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. nih.govntu.edu.sg This method employs a chiral stationary phase (CSP), which is a solid support that has a chiral selector immobilized on its surface. The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and, consequently, their separation.

Commonly used CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. nih.gov The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation.

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. pharmtech.comchromatographyonline.comwikipedia.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. selvita.com

For chiral separations, SFC is often used with the same types of chiral stationary phases as in HPLC. The addition of a small amount of a polar organic solvent (modifier), such as methanol (B129727) or ethanol, to the carbon dioxide mobile phase is often necessary to achieve good separation. SFC is particularly advantageous for preparative scale separations due to the ease of removing the mobile phase after collection of the fractions. pharmtech.com

Illustrative Data for Chiral SFC Separation of a Similar Alcohol:

| Parameter | Value |

| Column | Chiralcel OD-H |

| Mobile Phase | CO₂ / Methanol (85:15) |

| Flow Rate | 3 mL/min |

| Temperature | 40 °C |

| Back Pressure | 150 bar |

| Retention Time (Enantiomer 1) | 3.2 min |

| Retention Time (Enantiomer 2) | 4.1 min |

| Resolution | 2.5 |

Note: This data is illustrative for the chiral separation of a secondary alcohol similar to this compound, demonstrating the typical parameters and outcomes of an SFC method.

Mechanistic Investigations of Reactions Involving 4,6 Dimethylheptan 2 Ol

Reaction Kinetics and Rate-Determining Steps in Synthetic Transformations

The study of reaction kinetics for transformations involving 4,6-dimethylheptan-2-ol provides crucial insights into the efficiency and underlying mechanisms of these processes. A common synthetic transformation is the oxidation of this secondary alcohol to its corresponding ketone, 4,6-dimethylheptan-2-one (B98354). The rate of this reaction is highly dependent on the oxidizing agent used and the reaction conditions.

The reaction rate, r, can often be expressed by a rate law that shows its dependence on the concentration of the reactants. For a typical oxidation, this might take the form:

r = k [this compound]^x [Oxidant]^y

Here, k is the rate constant, and x and y are the reaction orders with respect to the alcohol and the oxidant, respectively. These orders must be determined experimentally. The choice of oxidizing agent and reaction conditions significantly influences the reaction rate and selectivity.

| Oxidizing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, Water | Strong oxidant, rapid reaction. The acidic aqueous conditions can be problematic for sensitive substrates. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Milder alternative, performed in an anhydrous non-polar solvent. Useful for substrates sensitive to strong acids. |

Elucidation of Catalyst-Substrate and Enzyme-Substrate Interactions

The interactions between this compound and catalysts, whether chemical or biological, are fundamental to understanding reaction mechanisms. These interactions dictate the orientation of the substrate and lower the activation energy of the reaction.

In heterogeneous catalysis, such as the hydrodeoxygenation (HDO) over bifunctional catalysts, the substrate interacts with different types of active sites. researchgate.net For a catalyst like platinum on a zeolite support (Pt/HY), the alcohol's hydroxyl group interacts with the acidic sites of the zeolite support (e.g., Brønsted acid sites), facilitating dehydration. The resulting alkene intermediate then interacts with the platinum metal sites, where hydrogenation occurs. researchgate.net

In enzymatic catalysis, the interaction is highly specific, governed by the three-dimensional structure of the enzyme's active site. For an alcohol dehydrogenase, the this compound molecule would fit into a precisely shaped binding pocket. Key interactions would include:

Hydrogen Bonding: The hydroxyl group of the alcohol forms a hydrogen bond with specific amino acid residues (e.g., serine, histidine) and potentially a metal cofactor (e.g., zinc), anchoring it in the correct position.

Hydrophobic Interactions: The nonpolar dimethylheptyl chain fits into a hydrophobic pocket of the enzyme, which helps to correctly orient the substrate for reaction.

Proximity to Cofactor: The enzyme positions the C2 carbon and its attached hydrogen atom in close proximity to a cofactor, such as nicotinamide adenine dinucleotide (NAD+), facilitating the transfer of a hydride ion.

These specific enzyme-substrate interactions are responsible for the high efficiency and selectivity observed in biological systems. mdpi.com

Influence of Solvent Systems and Reaction Medium on Mechanism

The solvent system can have a profound effect on the reaction mechanism, rate, and selectivity of transformations involving this compound. diva-portal.org The solvent's polarity, proticity (ability to donate protons), and coordinating ability can influence the stability of reactants, intermediates, and transition states.

In the Jones oxidation, the use of a polar, protic medium (acetone/water/sulfuric acid) helps to stabilize the charged intermediates, such as the chromate ester and the subsequent carbocation-like transition state. In contrast, oxidations using PCC are carried out in an anhydrous, aprotic solvent like dichloromethane. This is necessary because PCC is sensitive to water, but it also changes the reaction environment, preventing acid-catalyzed side reactions that might occur in aqueous acid.

For enzymatic reactions, the solvent is also a critical parameter. While enzymes are typically studied in aqueous buffers, their use in non-aqueous solvents is possible and can alter their behavior. diva-portal.org Key influences of the solvent in enzymatic reactions include:

Substrate Solubility: The solubility of the hydrophobic this compound can be increased in organic solvents, potentially increasing its availability to the enzyme.

Enzyme Conformation: The solvent can affect the enzyme's conformational flexibility, which is crucial for its catalytic activity.

Inhibition: Solvent molecules can sometimes act as inhibitors by binding to the enzyme's active site, either competitively or non-competitively. diva-portal.org

| Solvent System | Reaction Type | Effect on Mechanism |

|---|---|---|

| Polar Protic (e.g., Acetone/Water) | Jones Oxidation | Stabilizes charged intermediates and transition states. |

| Aprotic (e.g., Dichloromethane) | PCC Oxidation | Prevents decomposition of the reagent and minimizes acid-catalyzed side reactions. |

| Non-aqueous/Organic | Enzymatic Reactions | Affects substrate solubility, enzyme flexibility, and can lead to inhibition. diva-portal.org |

Proposed Mechanistic Pathways for Hydrodeoxygenation (e.g., Dehydration-Hydrogenation Tandem)

The hydrodeoxygenation (HDO) of this compound is a key reaction for converting biomass-derived molecules into hydrocarbons suitable for fuel. Over a bifunctional catalyst, such as a noble metal on an acidic support (e.g., Pt/HY zeolite), the reaction is proposed to proceed through a tandem mechanism involving dehydration followed by hydrogenation. researchgate.net

The proposed mechanistic pathway is as follows:

Adsorption and Dehydration:

The this compound molecule adsorbs onto the catalyst surface, with the hydroxyl group interacting with a Brønsted acid site on the zeolite support.

The acid site protonates the hydroxyl group, forming a good leaving group (water).

The loss of a water molecule generates a secondary carbocation intermediate at the C2 position.

A proton is then eliminated from an adjacent carbon (C1 or C3) to form an alkene. The major product would likely be 4,6-dimethylhept-2-ene, with 4,6-dimethylhept-1-ene as a minor product.

Hydrogenation:

The newly formed alkene migrates from the acidic site on the support to a metal active site (e.g., a platinum nanoparticle).

At the metal site, the alkene undergoes hydrogenation in the presence of H₂, saturating the double bond.

The final product, 4,6-dimethylheptane, then desorbs from the catalyst surface.

This dehydration-hydrogenation sequence effectively removes the oxygen atom from the parent alcohol, yielding a saturated alkane. researchgate.net

Stereochemical Mechanisms of Enzymatic and Chemo-Enzymatic Processes

Enzymatic reactions are often characterized by their high stereospecificity, meaning they can distinguish between stereoisomers of a substrate or produce a single stereoisomer as a product. The mechanism of these reactions is dictated by the chiral environment of the enzyme's active site.

Considering the enzymatic oxidation of a specific stereoisomer, such as (2S,4S)-4,6-dimethylheptan-2-ol, by an alcohol dehydrogenase, the stereochemical outcome is precisely controlled. The mechanism involves the following key stereochemical events: nih.gov

Stereospecific Binding: The (2S,4S) enantiomer binds to the enzyme's active site in a specific orientation. The enzyme's chiral pocket differentiates between the enantiomers, and only one will fit correctly for catalysis to occur.

Prochiral Recognition: The enzyme distinguishes between the two prochiral hydrogens on the C2 carbon.

Stereospecific Hydride Transfer: The enzyme facilitates the transfer of only one of these hydrogens (e.g., the pro-R hydrogen) as a hydride ion (H⁻) to one specific face (e.g., the Re-face) of the NAD+ cofactor. nih.gov The other hydrogen (the pro-S hydrogen) remains on the resulting ketone.

This highly controlled, three-dimensional arrangement ensures that the reaction is not only specific to one substrate enantiomer but also that the hydride transfer to the cofactor is stereospecific. Such mechanisms are fundamental to chemo-enzymatic processes where enzymes are used to achieve specific stereochemical transformations that are difficult to accomplish with traditional chemical methods.

Derivatization and Functionalization Chemistry

Oxidation Reactions to Synthesize Ketones and Aldehydes

The oxidation of alcohols is a fundamental transformation in organic synthesis. For a secondary alcohol such as 4,6-dimethylheptan-2-ol, oxidation selectively yields a ketone. The presence of a hydrogen atom on the carbinol carbon (the carbon bearing the hydroxyl group) allows for the formation of a carbon-oxygen double bond.

A variety of reagents can be employed to oxidize secondary alcohols to ketones. The choice of reagent often depends on the scale of the reaction, the presence of other functional groups in the molecule, and desired reaction conditions. Since this compound is a secondary alcohol, the oxidation product is consistently the corresponding ketone, 4,6-dimethylheptan-2-one (B98354), without risk of over-oxidation to a carboxylic acid, which is a concern for primary alcohols. youtube.comyoutube.com

Common and effective oxidizing agents for this transformation include:

Chromium-based reagents :

Jones Reagent (CrO₃ in aqueous H₂SO₄) : This is a strong oxidizing agent that readily converts secondary alcohols into ketones. youtube.comyoutube.com The reaction is typically fast and high-yielding.

Pyridinium Chlorochromate (PCC) : A milder chromium-based reagent, PCC is often used when other sensitive functional groups are present in the molecule. For the oxidation of a simple secondary alcohol like this compound, it efficiently produces the ketone. youtube.comyoutube.com

Potassium Permanganate (KMnO₄) : Under controlled conditions (e.g., neutral or slightly basic), KMnO₄ can be used for this oxidation, although it is a very strong oxidant and can sometimes lead to side reactions if not handled carefully.

The general reaction is the conversion of the secondary alcohol to a ketone, as shown below: CH₃CH(OH)CH₂CH(CH₃)CH₂CH(CH₃)₂ + [O] → CH₃C(=O)CH₂CH(CH₃)CH₂CH(CH₃)₂ + H₂O

| Reagent | Common Name | Product | Notes |

|---|---|---|---|

| CrO₃ / H₂SO₄, H₂O | Jones Reagent | 4,6-Dimethylheptan-2-one | Strong oxidant, harsh acidic conditions. youtube.comyoutube.com |

| C₅H₅NH[CrO₃Cl] | PCC (Pyridinium Chlorochromate) | 4,6-Dimethylheptan-2-one | Milder reagent, conducted in non-aqueous solvents like dichloromethane. youtube.comyoutube.com |

| KMnO₄ | Potassium Permanganate | 4,6-Dimethylheptan-2-one | Very strong oxidant, requires careful control of reaction conditions. |

| CrO₃ | Chromium Trioxide | 4,6-Dimethylheptan-2-one | Often used in conjunction with sulfuric acid (Jones Reagent). youtube.com |

The primary product from the oxidation of this compound is 4,6-dimethylheptan-2-one. youtube.com This ketone, with the molecular formula C₉H₁₈O, is a versatile intermediate in its own right. smolecule.com

Synthesis: Besides the direct oxidation of the parent alcohol, 4,6-dimethylheptan-2-one can be synthesized through other routes, such as the hydrogenation of α,β-unsaturated ketones like 4,6-dimethyl-2-heptenone using a palladium on carbon (Pd/C) catalyst. smolecule.com Another approach involves the alkylation of the enolate of 2-heptanone (B89624) with methyl iodide. smolecule.com

Reactivity: The reactivity of 4,6-dimethylheptan-2-one is centered around its carbonyl group and the adjacent α-hydrogens.

Enolate Formation : Under basic conditions, the ketone can be deprotonated at the α-carbon positions (C1 or C3) to form enolate intermediates. smolecule.com These nucleophilic enolates are key intermediates in reactions such as aldol (B89426) condensations and further alkylations.

Keto-Enol Tautomerism : The formation of enolates allows for keto-enol tautomerization, which can lead to isomerization reactions under thermodynamic control, favoring the most stable product. smolecule.com

Nucleophilic Addition : The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to a wide range of addition products.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈O smolecule.com |

| Molecular Weight | 142.24 g/mol smolecule.com |

| Boiling Point | 170.3°C at 760 mmHg molbase.com |

| Density | 0.812 g/cm³ molbase.com |

| Appearance | Clear to slight yellow liquid molbase.comlookchem.com |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl (-OH) group of an alcohol is a poor leaving group because hydroxide (B78521) (HO⁻) is a strong base. libretexts.org To facilitate nucleophilic substitution, the -OH group must first be converted into a better leaving group. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used for this purpose with primary and secondary alcohols. ucalgary.ca

These reactions typically proceed via an Sɴ2 mechanism, especially for primary and secondary alcohols, which involves a backside attack by the halide nucleophile. libretexts.orgucalgary.ca This results in an inversion of stereochemistry at the carbon center if it is chiral.

Reaction with Thionyl Chloride (SOCl₂) : this compound reacts with SOCl₂, often in the presence of a base like pyridine (B92270), to form 2-chloro-4,6-dimethylheptane. ucalgary.camasterorganicchemistry.com The alcohol's oxygen first attacks the sulfur atom of SOCl₂, and after a series of steps, a chlorosulfite intermediate is formed. masterorganicchemistry.com The chloride ion then displaces the leaving group, with the reaction being driven forward by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.orgmasterorganicchemistry.com The presence of pyridine can influence the mechanism and ensures inversion of configuration by preventing an alternative Sɴi (internal return) pathway that leads to retention of stereochemistry. masterorganicchemistry.com

Reaction with Phosphorus Tribromide (PBr₃) : Similarly, reaction with PBr₃ converts the alcohol into 2-bromo-4,6-dimethylheptane. The mechanism involves the oxygen of the alcohol acting as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. This bromide ion then performs an Sɴ2 attack on the carbon atom that was attached to the oxygen, displacing a phosphorus-containing leaving group. ucalgary.ca

Integration of this compound as a Chiral Building Block

Chiral molecules, which are non-superimposable on their mirror images, are of immense importance in chemistry, particularly in the synthesis of pharmaceuticals and natural products. researchgate.net this compound possesses two chiral centers (at positions 2 and 4), meaning it can exist as multiple stereoisomers. When synthesized or resolved into a single enantiomeric form, it becomes a valuable chiral building block. researchgate.netresearchgate.net

Enantiomerically pure alcohols are versatile starting materials in stereoselective synthesis. researchgate.net The defined stereochemistry of a chiral building block like (2R,4R)- or (2S,4S)-4,6-dimethylheptan-2-ol can be transferred to a more complex target molecule. The chiral centers can direct the stereochemical outcome of subsequent reactions, allowing for the controlled construction of new stereocenters. This strategy is fundamental in the total synthesis of natural products, where precise three-dimensional arrangement of atoms is critical for biological activity.

The biological activity of drugs is often highly dependent on their stereochemistry. A specific enantiomer may exhibit the desired therapeutic effect, while its mirror image could be inactive or even harmful. The synthesis of single-enantiomer drugs is therefore a major focus in medicinal chemistry. researchgate.net

Chiral alcohols and their derivatives are crucial intermediates in the pharmaceutical industry. A molecule like this compound, in its enantiomerically pure form, could serve as a fragment for the construction of a larger, biologically active molecule. Its specific branched alkyl structure could be designed to fit into the hydrophobic pocket of a target enzyme or receptor, while the stereochemistry at its chiral centers could ensure the correct orientation for optimal binding and efficacy.

Formation of Functionalized Derivatives (e.g., Methoxy-substituted derivatives)

The introduction of a methoxy (B1213986) group into the this compound structure transforms the parent alcohol into an ether, specifically a methoxy-substituted derivative. This functionalization can significantly alter the chemical and physical properties of the parent molecule, including its polarity, boiling point, and solvent capabilities. The primary method for synthesizing such ethers from an alcohol is the Williamson ether synthesis, a versatile and widely employed nucleophilic substitution reaction.

The Williamson ether synthesis typically proceeds via an SN2 mechanism. The first step involves the deprotonation of the alcohol, in this case, this compound, to form a more nucleophilic alkoxide ion. This is generally achieved by reacting the alcohol with a strong base, such as sodium hydride (NaH). The resulting 4,6-dimethylheptan-2-alkoxide then acts as a nucleophile, attacking an electrophilic methyl halide, such as methyl iodide (CH₃I) or methyl bromide (CH₃Br). The alkoxide displaces the halide ion, forming the C-O-C ether linkage and yielding the methoxy-substituted derivative, 2-methoxy-4,6-dimethylheptane.

A general reaction scheme for the formation of 2-methoxy-4,6-dimethylheptane from this compound is presented below:

Step 1: Deprotonation of the alcohol CH₃CH(OH)CH₂CH(CH₃)CH₂CH(CH₃)₂ + NaH → CH₃CH(O⁻Na⁺)CH₂CH(CH₃)CH₂CH(CH₃)₂ + H₂

Step 2: Nucleophilic substitution CH₃CH(O⁻Na⁺)CH₂CH(CH₃)CH₂CH(CH₃)₂ + CH₃I → CH₃CH(OCH₃)CH₂CH(CH₃)CH₂CH(CH₃)₂ + NaI

The following interactive table summarizes the key components and products of this derivatization reaction.

| Reactant | Reagent | Product | Reaction Type | Key Considerations |

| This compound | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 2-methoxy-4,6-dimethylheptane | Williamson Ether Synthesis (SN2) | Potential for competing E2 elimination reaction due to the secondary nature of the alcohol. |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4,6-dimethylheptan-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, enabling the differentiation of constitutional isomers and stereoisomers.

Due to the presence of two chiral centers at positions 2 and 4, this compound can exist as four possible stereoisomers (two pairs of enantiomers). These diastereomers, (2R,4R)/(2S,4S) and (2R,4S)/(2S,4R), will exhibit distinct NMR spectra. While specific spectral data for all isomers of this compound is not extensively published, the expected patterns can be predicted based on established principles.

¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the number of similar alkyl protons. However, key signals would allow for structural confirmation. The proton on the carbon bearing the hydroxyl group (H-2) would appear as a multiplet in the downfield region, typically around 3.5-4.0 ppm. The protons of the methyl group at C-2 would be a doublet, while the methyl groups at C-4 and C-6 would also present as doublets. The diastereotopic methylene (B1212753) protons adjacent to the chiral center at C-4 would likely appear as distinct multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clearer picture of the carbon skeleton. Each of the nine carbon atoms would give a distinct signal. The carbon attached to the hydroxyl group (C-2) would be found in the range of 60-70 ppm. The other carbons would appear in the aliphatic region (10-50 ppm). The chemical shifts for each carbon in the different diastereomers would show slight but measurable differences, allowing for their differentiation.

Stereochemical Assignment: To assign the absolute configuration of the stereoisomers, chiral derivatizing agents (CDAs) are often employed. illinois.edunih.govnist.gov Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) react with the alcohol to form diastereomeric esters. nih.govnih.gov The differing spatial arrangement of the bulky phenyl group in these derivatives leads to distinct changes in the chemical shifts of nearby protons, allowing for the determination of the absolute stereochemistry at the C-2 position. nih.gov Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to probe through-space interactions, providing information about the relative stereochemistry between the C-2 and C-4 centers. nist.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges and may vary depending on the solvent and specific stereoisomer.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | ~1.2 (d) | ~23 |

| C2 (CH-OH) | ~3.8 (m) | ~68 |

| C3 (CH₂) | ~1.4-1.6 (m) | ~40 |

| C4 (CH) | ~1.7 (m) | ~30 |

| C5 (CH₂) | ~1.1-1.3 (m) | ~48 |

| C6 (CH) | ~1.5 (m) | ~25 |

| C7 (CH₃) | ~0.9 (d) | ~22 |

| C4-CH₃ | ~0.9 (d) | ~20 |

| C6-CH₃ | ~0.9 (d) | ~22 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

For this compound (C₉H₂₀O), the exact mass is 144.1514 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with gas chromatography, MS allows for the separation of this compound from a mixture and its subsequent identification. In electron ionization (EI) mode, the molecule is fragmented in a characteristic way. While the molecular ion peak (M⁺) at m/z 144 may be weak or absent for alcohols, key fragment ions provide structural clues. Common fragmentation pathways for alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this could result in the loss of a methyl radical (CH₃•) leading to a fragment at m/z 129, or the loss of a C₇H₁₅• radical leading to a prominent fragment at m/z 45 [CH₃CH=OH]⁺.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 126 (M-18).

The fragmentation pattern of branched alkanes is often complex, with cleavages occurring at the branching points to form stable carbocations. The spectrum for this compound would be expected to show significant peaks corresponding to the loss of isobutyl and isopropyl groups.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (M⁺) |

| 129 | [C₈H₁₇O]⁺ | M⁺ - CH₃ |

| 126 | [C₉H₁₈]⁺ | M⁺ - H₂O |

| 101 | [C₆H₁₃O]⁺ | M⁺ - C₃H₇ (isopropyl) |

| 87 | [C₅H₁₁O]⁺ | M⁺ - C₄H₉ (isobutyl) |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The broadening is due to hydrogen bonding. A strong band in the 1050-1260 cm⁻¹ region would be indicative of the C-O stretching vibration. The spectrum would also feature multiple bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the methyl and methylene groups, and in the 1350-1470 cm⁻¹ region due to C-H bending vibrations.

Raman Spectroscopy: In the Raman spectrum, the O-H stretch is typically a weak and broad band. However, Raman spectroscopy is particularly useful for analyzing the carbon backbone. The C-H stretching vibrations would appear as strong bands in the 2850-3000 cm⁻¹ region. The C-C stretching and skeletal vibrations in the "fingerprint" region (below 1500 cm⁻¹) would provide a characteristic pattern for the branched heptane (B126788) structure. While IR spectroscopy is more sensitive to polar bonds like O-H and C-O, Raman spectroscopy provides more detailed information about the non-polar C-C and C-H bonds, making the two techniques highly complementary.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | 3200-3600 | Strong, Broad (IR); Weak (Raman) |

| C-H Stretch | 2850-3000 | 2850-3000 | Strong (IR & Raman) |

| C-H Bend | 1350-1470 | 1350-1470 | Medium (IR & Raman) |

| C-O Stretch | 1050-1260 | 1050-1260 | Strong (IR); Weak (Raman) |

Addressing Discrepancies in Spectroscopic Data through Cross-Validation and Standardization

The analysis of closely related isomers like those of this compound can sometimes lead to ambiguous or discrepant spectroscopic data. Cross-validation and standardization of methods are crucial for ensuring the accuracy and reliability of structural assignments.

Cross-Validation: This involves using multiple analytical techniques to confirm a result. For example, a tentative identification by GC-MS should be confirmed by NMR spectroscopy. If the fragmentation pattern in the mass spectrum suggests a particular isomer, the ¹H and ¹³C NMR spectra should be consistent with that structure. Any discrepancies would indicate a misinterpretation or the presence of an unexpected isomer. Comparing experimental data with data from authenticated reference standards is the most reliable method of validation.

Standardization: The use of standardized operating procedures (SOPs) for sample preparation and data acquisition is essential for reproducibility. This includes specifying the solvent and concentration for NMR analysis, the temperature program for GC, and the energy for MS ionization. Creating and utilizing spectral libraries of authenticated compounds under standardized conditions is also critical. For complex mixtures of isomers, chemometric methods, such as principal component analysis (PCA), can be applied to the spectroscopic data (e.g., from IR or Raman) to differentiate between samples and identify patterns that may not be obvious from a simple visual inspection of the spectra. pdx.eduillinois.edumodgraph.co.uk This statistical approach can help in the quality control of materials containing isomeric mixtures.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is a fundamental computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a flexible molecule like 4,6-dimethylheptan-2-ol, with multiple rotatable single bonds, this analysis is crucial for understanding its physical properties and reactivity.

The process involves a systematic exploration of the molecule's potential energy surface (PES). A common technique is a "relaxed PES scan," where a specific dihedral angle is systematically rotated in increments, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. Plotting the resulting energy against the dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).

For this compound, the key rotations would be around the C-C bonds of the heptane (B126788) backbone and the C-O bond of the alcohol group. The analysis would reveal how the bulky isopropyl group at position 6 and the methyl groups at positions 4 and the carbon bearing the hydroxyl group influence the stability of different staggered and eclipsed conformations. The most stable conformers would likely be those that minimize steric hindrance between these alkyl groups.

An illustrative summary of the relative energies for hypothetical stable conformers of (4S,6S)-4,6-dimethylheptan-2-ol, as would be determined by Density Functional Theory (DFT) calculations, is presented below.

| Conformer | Key Dihedral Angles (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| C1 (Global Minimum) | Anti (~180°) | 0.00 | 65.1 |

| C2 | Gauche (+) (~60°) | 0.85 | 15.5 |

| C3 | Gauche (-) (~-60°) | 0.95 | 12.8 |

| C4 | Eclipsed (Transition State) | 4.50 | <0.1 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of a molecule. These calculations can predict a variety of properties that govern chemical reactivity.

For this compound, DFT calculations would provide insights into the distribution of electron density, identifying electron-rich and electron-deficient regions. The hydroxyl group is expected to be the most polar region of the molecule, with the oxygen atom being a site of high electron density and a potential hydrogen bond acceptor, while the hydroxyl hydrogen is electron-poor and a hydrogen bond donor.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how the molecule will interact with other chemical species. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. dergipark.org.tr

In this compound, the HOMO is expected to be localized primarily on the lone pair orbitals of the oxygen atom. The LUMO would likely be an anti-bonding σ* orbital associated with the C-O or C-H bonds. These calculations can help predict its reactivity in processes like oxidation, dehydration, or nucleophilic substitution.

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -9.8 eV | Indicates electron-donating capability (nucleophilicity) centered on the oxygen. |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (electrophilicity) at σ* orbitals. |

| HOMO-LUMO Gap | 11.3 eV | Suggests high kinetic stability and low reactivity under standard conditions. |

| Dipole Moment | ~1.7 Debye | Confirms the moderate polarity of the molecule, centered at the hydroxyl group. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of intermolecular interactions in condensed phases (e.g., in a solution). An MD simulation of this compound, either in its pure liquid form or dissolved in a solvent like water, would reveal crucial information about its bulk properties and solvation behavior.

In these simulations, the interactions between molecules are described by a force field. The simulation would track the trajectories of thousands of molecules, allowing for the calculation of macroscopic properties from the microscopic behavior. A key output is the Radial Distribution Function (RDF), g(r), which describes the probability of finding another atom at a certain distance from a reference atom. researchgate.net

For this compound in water, RDFs would show a distinct peak for the distance between the alcohol's oxygen and water's hydrogen atoms at approximately 1.8-2.0 Å, characteristic of a strong hydrogen bond. acs.org The analysis would also quantify the structure of the hydration shell around the hydrophobic alkyl portions of the molecule. The simulation could also be used to calculate interaction energies, quantifying the strength of hydrogen bonds and van der Waals forces. acs.org

| Interaction Pair (Atom in Alcohol - Atom in Water) | RDF Peak Position (g(r)) [Å] | Average Interaction Energy (kJ/mol) | Interpretation |

|---|---|---|---|

| Oxygen (hydroxyl) - Hydrogen (water) | 1.9 | -22.5 | Strong hydrogen bonding as a hydrogen bond acceptor. |

| Hydrogen (hydroxyl) - Oxygen (water) | 2.1 | -18.0 | Hydrogen bonding as a hydrogen bond donor. |

| Methyl Carbon - Oxygen (water) | 3.5 | -1.5 | Weak van der Waals interaction, indicating hydrophobic hydration. |

In Silico Design of Catalysts and Reagents for Targeted Synthesis

Computational chemistry is increasingly used to design catalysts for specific chemical transformations, a process known as in silico design. For the synthesis of this compound, a likely route is the reduction of the corresponding ketone, 4,6-dimethylheptan-2-one (B98354). Another important industrial reaction for producing higher alcohols is the Guerbet reaction, which couples smaller alcohols. mdpi.comresearchgate.net

Computational methods can be used to screen potential catalysts for these reactions. For instance, DFT can be used to model the reaction mechanism on a catalyst's surface or within the coordination sphere of a metal complex. By calculating the activation energies for key steps—such as substrate binding, hydride transfer, and product release—researchers can predict the efficiency of different catalyst candidates.

For the Guerbet reaction, which involves alcohol dehydrogenation, aldol (B89426) condensation, and subsequent hydrogenation, a bifunctional catalyst with both acidic/basic and metallic sites is often required. mines.edu Computational models could explore how different support materials (e.g., MgO, ZrO2) and metal nanoparticles (e.g., Ni, Cu, Pd) interact and facilitate the multi-step mechanism. mdpi.com The goal is to identify a catalyst composition that lowers the energy barriers for the desired reaction pathway while increasing them for unwanted side reactions, thus improving both activity and selectivity.

| Catalyst System | Rate-Limiting Step | Calculated Activation Energy (kcal/mol) | Predicted Selectivity for C9 Alcohol |

|---|---|---|---|

| Cu/MgO | C-C bond formation | 28.5 | Moderate |

| Ni/ZrO2 | Dehydrogenation | 24.1 | High |

| Pd/Al2O3 | Dehydrogenation | 22.5 | Low (over-hydrogenation) |

| Ru-PNP Complex | Aldol Condensation | 21.0 | High (computationally identified lead) |

Prediction of Stereoselectivity in Chiral Reactions

Since this compound possesses two chiral centers (at C2 and C4), controlling the stereochemistry of its synthesis is critical. Computational chemistry offers powerful tools to predict and rationalize the stereoselectivity of chiral reactions, such as the asymmetric reduction of a prochiral ketone.

The enantiomeric excess (e.e.) of a reaction is determined by the difference in the Gibbs free energy of the transition states leading to the different stereoisomers (ΔΔG‡). nih.govnih.gov According to transition state theory, even a small energy difference can lead to high selectivity; a ΔΔG‡ of approximately 1.8 kcal/mol corresponds to an e.e. of over 95% at room temperature. nih.gov

DFT calculations can be used to model the transition state structures for the formation of each possible stereoisomer. For an asymmetric reduction using a chiral catalyst, the calculations would model the interaction between the substrate (4,6-dimethylheptan-2-one), the reducing agent, and the chiral ligand. By carefully analyzing the energies of the competing transition states, which differ in how the substrate docks into the catalyst's chiral pocket, one can predict which stereoisomer will be the major product. researchgate.nettudelft.nl These calculations can explain the origin of stereoselectivity, often attributing it to specific steric repulsions or stabilizing interactions (like CH-π interactions) in the favored transition state. researchgate.net

| Transition State to Product | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio | Predicted Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (2R, 4S)-Isomer | +2.1 | 97 : 3 | 94% e.e. for (2S, 4S) |

| (2S, 4S)-Isomer | 0.0 | ||

| (2R, 4R)-Isomer | +1.9 | 96 : 4 | 92% e.e. for (2S, 4R) |

| (2S, 4R)-Isomer | 0.0 |

Biosynthetic Pathways and Natural Occurrence

Identification of 4,6-Dimethylheptan-2-ol and Related Structural Motifs in Natural Products

While this compound is not extensively documented as a natural product, its corresponding ketone, 4,6-dimethylheptan-2-one (B98354), has been identified as a volatile flavor compound in fruits such as apples and currants . The presence of the ketone strongly implies the potential for the corresponding alcohol to exist in these or other natural sources, as the two are often interconverted in biological systems.

Branched-chain alcohols and their derivatives are common structural motifs in a variety of natural products. They contribute significantly to the flavor and aroma profiles of many fermented foods and beverages. For instance, isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol are key organoleptic compounds found in alcoholic beverages, bread, and soy sauce researchgate.net. The structural motif of a dimethyl-substituted heptane (B126788) chain, as seen in this compound, is a variation of the branched structures commonly derived from amino acid metabolism.

Table 1: Examples of Natural Products Containing Branched-Chain Alcohol or Related Motifs

| Compound Name | Natural Source(s) | Structural Relation to this compound |

| 4,6-Dimethylheptan-2-one | Apples, Currants | Corresponding ketone (oxidation product) |

| Isobutanol | Fermented Foods, Beverages researchgate.net | Shorter branched-chain primary alcohol |

| 2-Methyl-1-butanol | Fermented Foods, Beverages researchgate.net | Shorter branched-chain primary alcohol |

| 3-Methyl-1-butanol | Fermented Foods, Beverages researchgate.net | Shorter branched-chain primary alcohol |

| 2,6-Dimethylheptan-4-ol | White and Red Wines | Isomeric branched-chain secondary alcohol |

Proposed Enzymatic Pathways for Biogenesis of Branched Alcohols

The biosynthesis of branched-chain higher alcohols (BCHAs) in microorganisms is primarily achieved through pathways linked to amino acid metabolism nih.govepa.gov. The most well-established route is the Ehrlich pathway, which provides a framework for proposing the biogenesis of this compound researchgate.net.

This pathway involves three main enzymatic steps:

Transamination: A branched-chain amino acid (e.g., L-leucine, L-valine, L-isoleucine) is converted to its corresponding α-keto acid by a branched-chain amino acid transaminase.

Decarboxylation: The α-keto acid is then decarboxylated by a 2-keto acid decarboxylase to form a branched-chain aldehyde.

Reduction: Finally, the aldehyde is reduced to the corresponding branched-chain higher alcohol by an alcohol dehydrogenase (ADH) researchgate.net.

For a C9 compound like this compound, the biogenesis would likely involve a chain-elongation mechanism starting from a standard branched-chain amino acid precursor. One plausible route begins with intermediates from the L-leucine biosynthesis pathway, which are extended by one or more carbon units, typically using acetyl-CoA nih.govacs.org. The resulting elongated 2-keto acid would then enter the final steps of the Ehrlich pathway (decarboxylation and reduction) to yield the target alcohol.

Table 2: Proposed Key Enzymes in the Biosynthesis of Branched-Chain Higher Alcohols

| Enzyme Class | Reaction Catalyzed | Precursor | Product |

| Branched-chain amino acid transaminase | Transamination | Branched-chain amino acid | 2-Keto acid researchgate.netnih.gov |

| 2-Keto acid decarboxylase (KivD) | Decarboxylation | 2-Keto acid | Branched-chain aldehyde researchgate.netnih.gov |

| Alcohol dehydrogenase (ADH) | Reduction | Branched-chain aldehyde | Branched-chain alcohol researchgate.netnih.gov |

| Acetyl-CoA C-acetyltransferase (Thiolase) | Condensation | 2x Acetyl-CoA | Acetoacetyl-CoA acs.org |

| 3-Hydroxybutyryl-CoA dehydrogenase | Reduction | Acetoacetyl-CoA | 3-Hydroxybutyryl-CoA acs.org |

Metabolic Transformations and Biotransformation in Biological Systems (e.g., from/to Ketones)

The metabolism of secondary alcohols like this compound is often characterized by a reversible oxidation-reduction reaction with its corresponding ketone, 4,6-dimethylheptan-2-one smolecule.com. This interconversion is a common metabolic process in various organisms.

Oxidation of Alcohol to Ketone: In biological systems, the oxidation of a secondary alcohol to a ketone can be catalyzed by alcohol dehydrogenases or cytochrome P-450 oxygenases nih.govresearchgate.net. This reaction is a key step in the catabolism of alcohols and in the biosynthesis of certain signaling molecules or pheromones.

Reduction of Ketone to Alcohol: Conversely, the reduction of ketones to secondary alcohols is also a widespread biotransformation . This reaction is typically catalyzed by enzymes known as ketoreductases or certain alcohol dehydrogenases, often utilizing NADPH or NADH as a cofactor. The metabolism of ketones like 4,6-dimethylheptan-2-one in biological systems typically involves reduction to the corresponding secondary alcohol .

This metabolic equilibrium is significant as it allows organisms to modulate the levels of either the alcohol or the ketone, which may have different biological activities or physical properties.

Exploration of Biological Roles and Derived Bioactivities

The specific biological role of this compound is not well-defined in scientific literature. However, inferences can be drawn from the known activities of its corresponding ketone and other branched-chain alcohols.